molecular formula C11H20N4O B13299955 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

Cat. No.: B13299955
M. Wt: 224.30 g/mol
InChI Key: IHYQDPXVEPWOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a pyrazole ring, and a methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-carboxamide
  • 2-amino-3-methylpentanamide
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Uniqueness

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

InChI

InChI=1S/C11H20N4O/c1-5-6(2)9(12)11(16)13-10-7(3)14-15-8(10)4/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

IHYQDPXVEPWOIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=C(NN=C1C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.